2-Amino-3-(4-biphenylyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

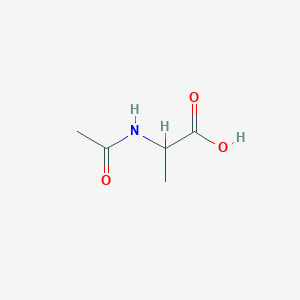

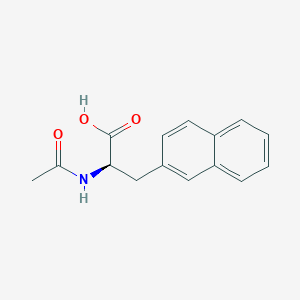

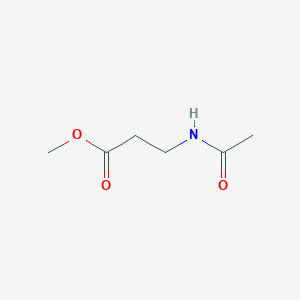

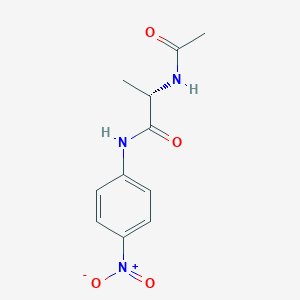

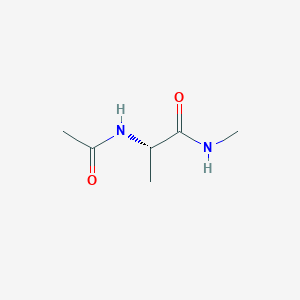

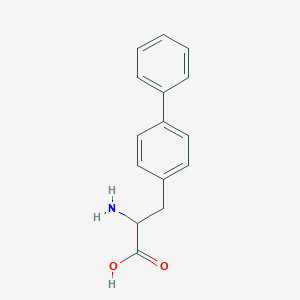

2-Amino-3-(4-biphenylyl)propanoic acid, also known as 3-[1,1’-biphenyl]-4-ylalanine, is a compound with the molecular weight of 241.29 . It is a non-proteinogenic alpha-amino acid and a phenylalanine derivative .

Molecular Structure Analysis

The molecular formula of 2-Amino-3-(4-biphenylyl)propanoic acid is C15H15NO2 . The InChI code is 1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) .Physical And Chemical Properties Analysis

2-Amino-3-(4-biphenylyl)propanoic acid is a solid at room temperature . It has a molecular weight of 241.28 g/mol, an XLogP3 of 0.1, 2 hydrogen bond donors, and 3 hydrogen bond acceptors .Scientific Research Applications

Metabolomics Biomarkers for Environmental Exposures

Bisphenol A (BPA), a common industrial chemical, has raised public concern due to its ubiquitous presence and potential health risks. Metabolomics, a rapidly developing field, offers valuable insights into BPA exposure by identifying significant changes in metabolic pathways, such as glycolysis, the Krebs cycle, and amino acid metabolism. These changes suggest complex toxic effects of BPA, with lactate and choline being the most consistently associated biomarkers with BPA exposure. This understanding is crucial for developing novel biomarkers and unraveling toxicity mechanisms (Wang et al., 2018).

Amino Acid Depleting Enzymes in Cancer Therapy

The metabolism of amino acids is intricately linked with cancer therapy. Enzymes that degrade amino acids, such as L-asparaginase and L-methionine γ-lyase, have shown promise in treating amino acid-dependent cancers by exploiting the altered metabolism of cancer cells. These findings highlight the potential of amino acid depletion strategies in controlling tumor growth, necessitating further clinical investigations to establish the efficacy and safety of these agents (Pokrovsky et al., 2019).

Biotechnology in Amino Acid Production

Biotechnological methods play a significant role in the industrial production of amino acids, with organisms like C. glutamicum and E. coli being primarily used. These methods, which include mutation and recombinant DNA technology, are critical for meeting the increasing demand for amino acids in pharmaceutical products. The continuous research aimed at improving these biotechnological processes underscores their importance in the efficient production of proteinogenic amino acids (Ivanov et al., 2013).

Antioxidant Supplementation in Diabetes Mellitus

Taurine, a β amino acid, possesses cytoprotective properties including antioxidation and antiapoptosis. Its effectiveness against diabetes mellitus types 1 and 2, and their complications, underscores the role of antioxidants in managing this condition. The therapeutic ameliorations provided by taurine highlight the potential of antioxidant supplementation in the prevention and management of diabetes mellitus and its complications (Sirdah, 2015).

Safety and Hazards

properties

IUPAC Name |

2-amino-3-(4-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZLABDVDPYLRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457350 |

Source

|

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(4-biphenylyl)propanoic acid | |

CAS RN |

76985-08-5 |

Source

|

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.